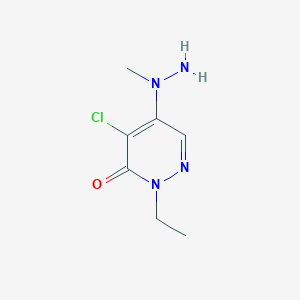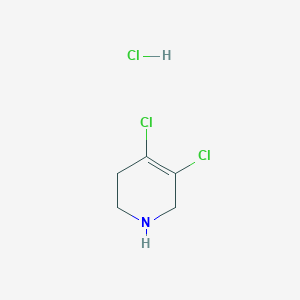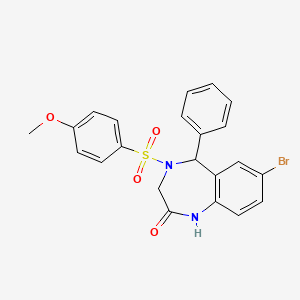
4-chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone, also known as CEMEP, is an organic compound with a unique chemical structure. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. CEMEP has been extensively studied for its potential applications in the fields of medicine, agriculture, and biochemistry.
Aplicaciones Científicas De Investigación
Antioxidant and Radical Scavenging Properties
Chromones and their derivatives, including compounds similar to 4-chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone, have been explored for their radical scavenging activities. These activities are crucial for neutralizing active oxygen species and free radicals, which can delay or inhibit cellular impairment leading to various diseases. Such properties suggest potential applications in preventing or treating conditions associated with oxidative stress (Yadav et al., 2014).
Medicinal Chemistry and Drug Development
COX-2 Inhibition
Pyridazinone derivatives, including those structurally related to 4-chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone, have been identified as potent and selective COX-2 inhibitors, suggesting their potential use in developing anti-inflammatory drugs (Asif, 2016).
Diverse Pharmacological Activities
The azolo[d]pyridazinone scaffold, to which the compound is related, has been associated with a wide range of biological activities, including anti-diabetic, anti-asthmatic, anticancer, analgesic, anti-inflammatory, antithrombotic, antidepressant, and antimicrobial activities. This highlights the compound's potential as a versatile pharmacophore for drug development (Tan & Ozadali Sari, 2020).
Synthesis and Chemical Reactivity
Several methodologies have been developed for the synthesis of pyridazine and pyridazinone analogs, indicating the chemical flexibility and reactivity of compounds similar to 4-chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone. This flexibility is crucial for structural modifications to enhance biological activity or reduce toxicity in drug development processes (Jakhmola et al., 2016).
Propiedades
IUPAC Name |
5-[amino(methyl)amino]-4-chloro-2-ethylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4O/c1-3-12-7(13)6(8)5(4-10-12)11(2)9/h4H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOGGXFLNXHYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)N(C)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~3~-(tert-butyl)-N~2~-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide](/img/structure/B2954122.png)


![4-{2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine](/img/structure/B2954127.png)

![7-Chloro-2-(4-methylthiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2954130.png)
![5-((3-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2954131.png)
![tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2954132.png)
![1-(Chloromethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2954133.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2954135.png)

![8-Methyl-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2954139.png)

